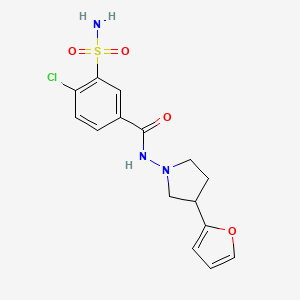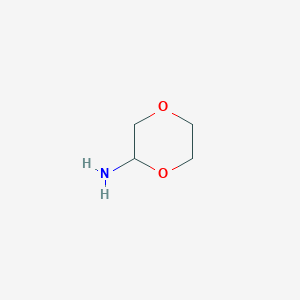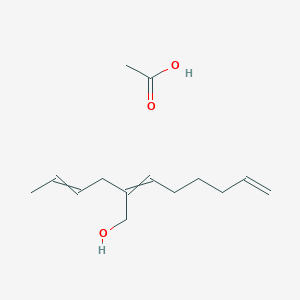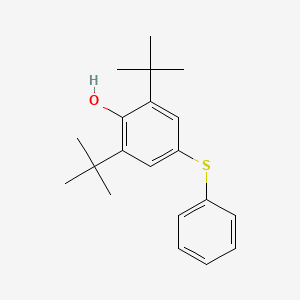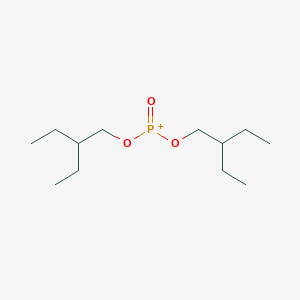![molecular formula C19H20O2 B14680157 2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol] CAS No. 37808-68-7](/img/structure/B14680157.png)
2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] is a chemical compound known for its unique structure and properties It is a bisphenol derivative, characterized by the presence of two phenolic groups connected by a methylene bridge, with each phenolic group further substituted with a prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] typically involves the reaction of 3-(prop-2-en-1-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenolic groups. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can participate in hydrogen bonding and other interactions, influencing the activity of target molecules. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, such as modulating oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as a stabilizer in polymers.
4,4’-Sulfonylbis(2-allylphenol): Another bisphenol derivative with different substituents.
Uniqueness
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] is unique due to the presence of prop-2-en-1-yl groups, which confer distinct reactivity and potential applications compared to other bisphenol derivatives. Its structure allows for specific interactions and reactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
37808-68-7 |
|---|---|
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-[(2-hydroxy-6-prop-2-enylphenyl)methyl]-3-prop-2-enylphenol |
InChI |
InChI=1S/C19H20O2/c1-3-7-14-9-5-11-18(20)16(14)13-17-15(8-4-2)10-6-12-19(17)21/h3-6,9-12,20-21H,1-2,7-8,13H2 |
Clé InChI |
ABLKLIFVATWCNG-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C(=CC=C1)O)CC2=C(C=CC=C2O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



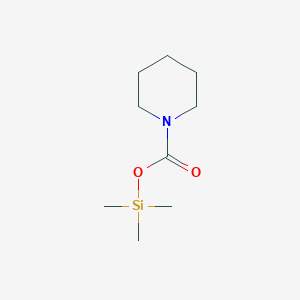
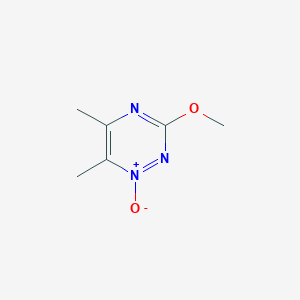


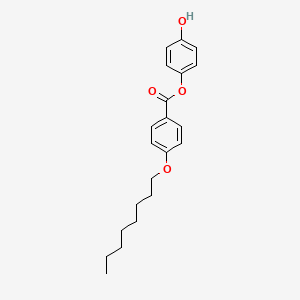
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
